A Comprehensive Technical Guide to 4-Hydroxy-2-methylbenzoic Acid
A Comprehensive Technical Guide to 4-Hydroxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Hydroxy-2-methylbenzoic acid (CAS No. 578-39-2), a significant organic intermediate. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and purification, and an exploration of its biological significance, tailored for professionals in research and drug development.
Core Chemical Identity and Properties
4-Hydroxy-2-methylbenzoic acid, also known by its synonyms 4-Hydroxy-o-toluic acid and 4,2-Cresotic acid, is a substituted aromatic carboxylic acid. Its unique structure, featuring both a hydroxyl and a carboxylic acid group on a toluene (B28343) backbone, makes it a versatile precursor in various synthetic applications.
Physicochemical Data
The fundamental properties of 4-Hydroxy-2-methylbenzoic acid are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 578-39-2 |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| Appearance | White to light yellow or light orange powder/crystal |
| Melting Point | 177-181 °C |
| Solubility | Low solubility in water; Soluble in methanol (B129727), ethanol, ether, acetone. |
| pKa | 4.46 ± 0.25 (Predicted) |
| InChI Key | BBMFSGOFUHEVNP-UHFFFAOYSA-N |
| SMILES | Cc1cc(O)ccc1C(O)=O |
Spectroscopic Data
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Mass Spectrometry: Mass spectra for 4-Hydroxy-2-methylbenzoic acid are available and can be accessed through online databases for detailed fragmentation analysis.[1]
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Infrared (IR) Spectroscopy: The IR spectrum would characteristically show a broad absorption band for the hydroxyl (-OH) group of the carboxylic acid, another for the phenolic -OH, and a sharp peak for the carbonyl (C=O) group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data are available to confirm the chemical structure, showing distinct peaks for the aromatic protons, the methyl group, and the carboxyl and hydroxyl protons.
Synthesis and Purification Protocols
The purity of 4-Hydroxy-2-methylbenzoic acid is critical for its successful application in complex syntheses, as impurities can lead to side reactions, lower yields, and complications in product purification.[2]
Experimental Protocol: Synthesis from 4-methoxy-2-methylbenzoic acid
A common laboratory-scale synthesis involves the demethylation of 4-methoxy-2-methylbenzoic acid using boron tribromide.
Materials:
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4-methoxy-2-methylbenzoic acid
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Boron tribromide (BBr₃)
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0.1 M Hydrochloric acid (HCl)
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Methanol
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Argon gas supply
Procedure:
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Dissolve 4-methoxy-2-methylbenzoic acid (1 equivalent) in dichloromethane in a round-bottom flask under an argon atmosphere.
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Slowly add boron tribromide (10 equivalents) to the solution.
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Stir the reaction mixture at room temperature. Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
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Upon completion, quench the reaction by adding 0.1 M hydrochloric acid.
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Filter the mixture to remove any insoluble material.
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Separate the aqueous phase and concentrate it under reduced pressure.
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Dissolve the residue in methanol and re-concentrate under reduced pressure. Repeat this dissolution-concentration process three times to remove residual solvent and impurities.
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The final product, 4-hydroxy-2-methylbenzoic acid, is obtained as a solid. This procedure typically yields the product in high purity (e.g., 80% yield).
Experimental Protocol: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product. The choice of solvent is crucial, leveraging the compound's higher solubility in hot solvents compared to cold ones.
Materials:
-
Crude 4-Hydroxy-2-methylbenzoic acid
-
Good solvent: Methanol, ethanol, or acetone
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Poor solvent: Water or a hydrocarbon solvent like heptane (B126788) or toluene
Procedure:
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Dissolve the crude 4-Hydroxy-2-methylbenzoic acid in a minimum amount of a hot "good" solvent (e.g., methanol).
-
If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slowly add a "poor" solvent (e.g., water) to the hot solution until it becomes slightly cloudy (the saturation point).
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Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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To maximize yield, further cool the flask in an ice bath.
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Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
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Dry the crystals under vacuum to remove any residual solvent. This process can yield purity levels of 98.0% or higher.[3]
Experimental and Synthetic Workflow
The following diagram illustrates the general workflow from synthesis to purification of 4-Hydroxy-2-methylbenzoic acid.
Caption: General workflow for synthesis and purification.
Biological Significance and Potential Applications
While 4-Hydroxy-2-methylbenzoic acid itself is primarily recognized as a synthetic intermediate, it has been identified as a transient metabolite in the anaerobic metabolism of m-cresol (B1676322) by methanogenic consortia.[4] The biological activities of its close structural analog, 4-hydroxybenzoic acid (4-HBA), are well-documented and offer valuable insights into the potential roles of this class of molecules.
Derivatives of 4-hydroxybenzoic acid have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[5][6] For instance, azo dyes incorporating the 4-hydroxybenzoic acid moiety have demonstrated potent antibacterial activity against various human pathogens.[7]
Illustrative Signaling Pathway: 4-Hydroxybenzoic Acid (4-HBA) in Bacterial Quorum Sensing
To illustrate a potential mechanism of action for this class of compounds, the signaling pathway of the closely related 4-hydroxybenzoic acid (4-HBA) in the bacterium Shigella sonnei is presented. In this system, 4-HBA acts as a quorum-sensing signal, regulating bacterial physiology and virulence.[1][8]
It is critical to note that the following pathway is for 4-hydroxybenzoic acid, not 4-hydroxy-2-methylbenzoic acid, and serves as an illustrative example of a potential biological role.
The biosynthesis of 4-HBA is catalyzed by the enzyme UbiC, which converts chorismate into 4-HBA.[1][8] This 4-HBA molecule then binds to the response regulator AaeR.[1][8] The 4-HBA/AaeR complex subsequently binds to the promoter regions of target genes, thereby controlling the expression of factors related to biofilm formation, extracellular polysaccharide (EPS) production, and overall virulence.[1][8]
Caption: Quorum sensing pathway of 4-HBA in S. sonnei.
Safety and Handling
4-Hydroxy-2-methylbenzoic acid is classified as hazardous. It is harmful if swallowed and can cause serious eye damage. Users should handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.
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GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).
-
Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P501.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
References
- 1. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]
- 4. CO2 Incorporation and 4-Hydroxy-2-Methylbenzoic Acid Formation during Anaerobic Metabolism of m-Cresol by a Methanogenic Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. jocpr.com [jocpr.com]
- 8. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]
